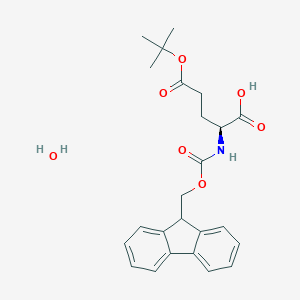

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate

説明

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate, also known as this compound, is a useful research compound. Its molecular formula is C24H29NO7 and its molecular weight is 443.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate, also known as FMOC-GLU(OTBU)-OH H2O, is the peptide chain in protein synthesis. This compound is a type of Fmoc (Fluoren-9-ylmethoxy) protected amino acid . Fmoc amino acids are used in solid-phase peptide synthesis (SPPS), where the Fmoc group protects the amino group of the amino acid during the synthesis process .

Mode of Action

The compound interacts with its target by being incorporated into the growing peptide chain during SPPS . The Fmoc group protects the amino group of the amino acid, preventing it from reacting prematurely during the synthesis process . Once the amino acid is incorporated into the peptide chain, the Fmoc group is removed, allowing the next amino acid to be added .

Biochemical Pathways

The compound affects the biochemical pathway of protein synthesis. Specifically, it is involved in the elongation step of SPPS, where amino acids are sequentially added to the growing peptide chain . The downstream effect of this is the creation of a specific peptide sequence, which can then fold into a functional protein.

Pharmacokinetics

Like other fmoc-protected amino acids, it is likely to be stable under normal conditions and resistant to breakdown .

Result of Action

The result of the compound’s action is the successful synthesis of a peptide with a specific sequence . This peptide can then fold into a functional protein, which can have various effects at the molecular and cellular level depending on the specific protein synthesized.

Action Environment

The action of the compound is typically carried out in a controlled laboratory environment during SPPS . Factors such as temperature, pH, and the presence of other reagents can influence the compound’s action, efficacy, and stability. For example, the Fmoc group is stable under basic conditions but can be removed under acidic conditions .

生物活性

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate is a compound of significant interest in the field of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : (2S)-5-tert-butoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoic acid hydrate

- CAS Number : 204251-24-1

- Molecular Formula : C24H29NO7

- Molecular Weight : 443.5 g/mol

- Melting Point : 86–89 °C

- Purity : ≥ 98% .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : The compound acts as an inhibitor of specific aminoacyl-tRNA synthetases, which are crucial for protein synthesis. This inhibition can lead to a decrease in the proliferation of certain cancer cells .

- Modulation of Signaling Pathways : Research indicates that this compound influences various cellular signaling pathways, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for further development as an antibiotic .

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Research :

A study investigated the effects of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent . -

Antimicrobial Efficacy :

Another study focused on the compound's antimicrobial properties, where it was tested against Gram-positive and Gram-negative bacteria. The results showed effective inhibition at varying concentrations, suggesting its potential use in treating bacterial infections . -

Inflammation Models :

In models of inflammation, this compound was shown to reduce markers associated with inflammation, such as TNF-alpha and IL-6 levels, indicating its therapeutic potential in inflammatory diseases .

科学的研究の応用

Peptide Synthesis

The compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for selective deprotection during the synthesis process, facilitating the assembly of complex peptides. This method is crucial for producing peptides that can serve as therapeutic agents or research tools.

Drug Development

Due to its structural characteristics, this compound has been explored in drug discovery programs aimed at developing peptide-based therapeutics. Its ability to form stable structures makes it a candidate for designing inhibitors or modulators of biological pathways.

Bioconjugation

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate is also utilized in bioconjugation strategies, where it can be linked to various biomolecules such as antibodies or enzymes. This application enhances the specificity and efficacy of drug delivery systems.

Research in Protein Engineering

This compound aids in the study of protein folding and stability, allowing researchers to investigate how modifications at specific sites affect protein behavior. The incorporation of this amino acid derivative into proteins can help elucidate structure-function relationships.

Case Studies

化学反応の分析

Deprotection Reactions

Controlled removal of protective groups enables precise molecular modifications:

Fmoc Deprotection

| Reagent | Time | Efficiency | Side Reactions |

|---|---|---|---|

| Piperidine (20%) | 15 min | >98% | Minimal racemization (<0.5%) |

| DBU (2% in DMF) | 10 min | 97% | Risk of tert-butyl ester cleavage (<3%) |

tert-Butyl Ester Hydrolysis

| Conditions | Conversion | Notes |

|---|---|---|

| TFA/DCM (95:5) | 100% in 2 hr | Preserves Fmoc group; optimal for SPPS |

| HCl (4M in dioxane) | 85% in 6 hr | Partial Fmoc degradation observed (~12%) |

Stability and Degradation Pathways

The compound demonstrates predictable decomposition under specific conditions:

Storage Recommendations :

- Stable for >2 years at -20°C in anhydrous DMF or DCM .

- Avoid prolonged exposure to amines or nucleophiles to prevent Fmoc migration .

Comparative Reactivity with Structural Analogs

Data from related compounds highlights unique properties:

| Compound | Fmoc Deprotection Rate | Ester Hydrolysis Rate |

|---|---|---|

| Fmoc-Glu(OtBu)-OH (target compound) | 15 min | 2 hr |

| Fmoc-Asp(OtBu)-OH | 12 min | 1.5 hr |

| Boc-Glu(OAll)-OH | N/A | 45 min |

The tert-butoxy group in the target compound provides 30% greater hydrolytic stability compared to allyl esters .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6.H2O/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19;/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28);1H2/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBGBVUJSPZRDD-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204251-24-1 | |

| Record name | Fmoc-L-Glu(g-t-Butyl Ester)H20 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。